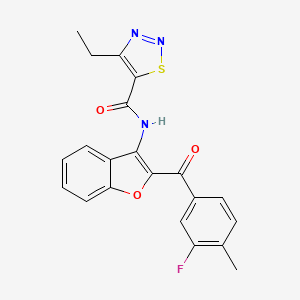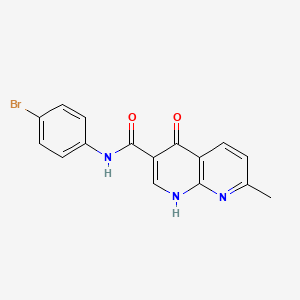
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also contains a bromophenyl group, a carboxamide group, and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds typically involves aromatic rings (from the phenyl and naphthyridine groups), a carboxamide group (which contains a carbonyl (C=O) and an amine (NH2)), and a bromine atom attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of such a compound would likely depend on several factors, including the presence of the electron-withdrawing bromine atom and the electron-donating methyl group. The carboxamide group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For instance, the presence of a bromine atom might increase its molecular weight and potentially affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Innovative Synthesis Approaches : The compound has been a focus of synthetic chemistry research, with studies detailing novel synthesis methods. For example, derivatives of naphthyridine carboxamides, including structures similar to the specified compound, have been synthesized for their potential biological activities. These synthetic pathways often involve complex reactions aiming to introduce or modify functional groups to enhance the compound's biological properties (Deady et al., 2005).
Characterization and Crystal Structure : Research has also focused on the detailed characterization of these compounds, including their crystal structure analysis. Studies have employed various spectroscopic techniques and X-ray crystallography to elucidate the molecular and crystal structure, providing insights into the compound's stereochemistry and potential interactions with biological targets (Özer et al., 2009).
Biological Applications
Antimicrobial Properties : Several studies have investigated the antimicrobial properties of naphthyridine derivatives. These compounds have shown activity against a range of microbial pathogens, suggesting their potential as antimicrobial agents. The research indicates that modifications to the naphthyridine structure can significantly affect antimicrobial efficacy, highlighting the importance of structural optimization for therapeutic applications (Khalifa et al., 2016).
Anticancer Activity : The anticancer potential of naphthyridine derivatives has been a significant focus, with studies assessing their cytotoxic effects against various cancer cell lines. These investigations aim to identify compounds with potent anticancer activities and understand the underlying mechanisms of action. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated significant cytotoxicity, indicating their potential as chemotherapeutic agents (Deady et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOJAVMNJLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)
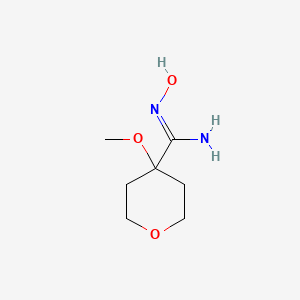
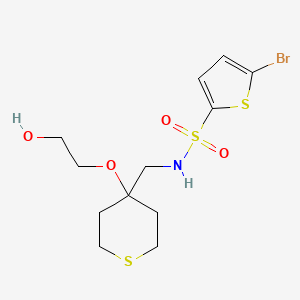
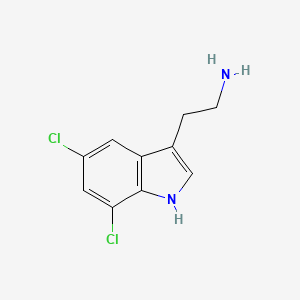
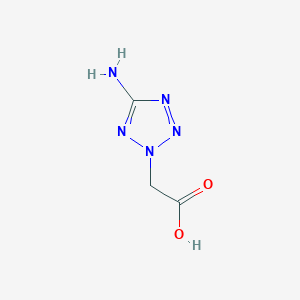
![2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2555871.png)
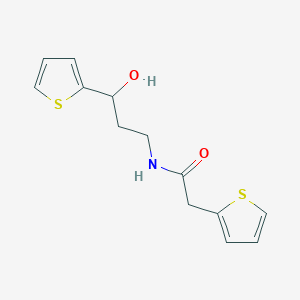
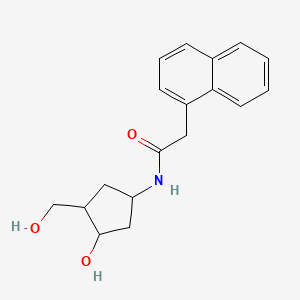


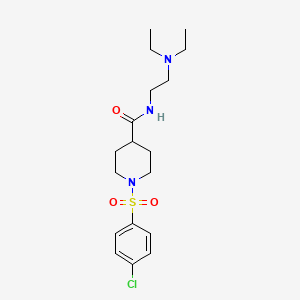

![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)
